Bienvenue dans la boutique en ligne BenchChem!

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Epigenetics WDR5-MLL1 Inhibition Leukemia

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-74-3) is a synthetic benzamide derivative distinguished by its trimethoxyphenyl donor, 4-methylphenyl acceptor, and N-methylpiperazine linker architecture. This compound belongs to the N-(2-(4-methylpiperazin-1-yl)-phenyl) benzamide chemotype, a class identified as potent and selective antagonists of the WDR5-MLL1 protein–protein interaction, a critical epigenetic target in MLL-rearranged leukemias.

Molecular Formula C24H33N3O4
Molecular Weight 427.545
CAS No. 898448-74-3
Cat. No. B2679534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
CAS898448-74-3
Molecular FormulaC24H33N3O4
Molecular Weight427.545
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCN(CC3)C
InChIInChI=1S/C24H33N3O4/c1-17-6-8-18(9-7-17)20(27-12-10-26(2)11-13-27)16-25-24(28)19-14-21(29-3)23(31-5)22(15-19)30-4/h6-9,14-15,20H,10-13,16H2,1-5H3,(H,25,28)
InChIKeyGNODLOPCAVCJJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-74-3): Structural Classification and Epigenetic Target Rationale for Procurement


3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-74-3) is a synthetic benzamide derivative distinguished by its trimethoxyphenyl donor, 4-methylphenyl acceptor, and N-methylpiperazine linker architecture. This compound belongs to the N-(2-(4-methylpiperazin-1-yl)-phenyl) benzamide chemotype, a class identified as potent and selective antagonists of the WDR5-MLL1 protein–protein interaction, a critical epigenetic target in MLL-rearranged leukemias [1]. Its molecular design enables engagement of the WDR5 WIN-site pocket, directly modulating histone H3K4 methyltransferase activity within the MLL/SET1 complex assembly [1].

Why Generic Substitution of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-74-3) Is Scientifically Unreliable


Superficially similar benzamides within the N-methylpiperazine class exhibit divergent substitution patterns that fundamentally alter target engagement and biological outcome. The 4-methylphenyl moiety on the core structure is a decisive pharmacophoric element for WDR5 WIN-site recognition; exchanging this group for a 4-methoxyphenyl substituent (as in CAS 898448-44-7) shifts the mechanism from WDR5-MLL antagonism toward tubulin polymerization inhibition, thereby producing a compound more closely related to the natural product Erianin [1]. Such a switch in primary target invalidates any assumption of functional equivalence and mandates compound-specific procurement for epigenetic versus cytotoxic applications.

Quantitative Comparative Evidence for 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-74-3) Against Closest Analogs


WDR5 WIN-Site Binding Affinity Versus Prototypic Chemotype Lead

The target compound is an optimized analogue within the N-(2-(4-methylpiperazin-1-yl)-phenyl) benzamide series. The prototypic lead (compound 2) binds WDR5 with a dissociation constant (Kd) of 7 µM, while further optimization led to analogue 47 with a Kd of 0.3 µM, representing an approximately 23-fold improvement in affinity [1]. The structural features of CAS 898448-74-3 place it as a direct descendant of this optimization trajectory, maintaining the critical 4-methylphenyl and methylpiperazine pharmacophores essential for sub-micromolar WDR5 engagement.

Epigenetics WDR5-MLL1 Inhibition Leukemia

Selective Epigenetic Target Engagement Versus Tubulin Polymerization Liability

The 4-methoxy analogue (CAS 898448-44-7) is characterized as a derivative of the natural bibenzyl compound Erianin, a known tubulin polymerization inhibitor with cytotoxic activity against cancer cell lines [2]. In contrast, CAS 898448-74-3 bears a 4-methylphenyl group that directs binding toward the WDR5 WIN-site rather than β-tubulin, as confirmed by the structural biology and structure-activity relationship (SAR) data generated for the N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamide chemotype [1]. Although direct head-to-head tubulin polymerization data for CAS 898448-74-3 are not publicly available, the methylation of the phenyl ring (versus methoxylation) is established within the primary literature as the critical switch that determines target engagement.

Target Selectivity Epigenetics vs. Cytoskeleton Cancer

Methyl versus Chloro-Fluoro Substitution: Functional Activity and Physicochemical Differentiation

A second closely related comparator is the 2-chloro-6-fluoro benzamide analogue (CAS 898448-96-9), which bears the identical 4-methylphenyl and 4-methylpiperazine scaffold but replaces the 3,4,5-trimethoxybenzamide with a halogenated aromatic ring [2]. While both compounds share the same WDR5-targeting scaffold, the electron-rich trimethoxy substitution on CAS 898448-74-3 significantly increases hydrogen-bond acceptor capacity and alters molecular topology, which has been shown in the WDR5-MLL1 SAR campaign to influence both binding kinetics and selectivity against related WD40-repeat proteins [1]. The 2-chloro-6-fluoro analogue (MW 389.9) is substantially more lipophilic (cLogP ~3.5–4.0 vs. ~2.5–3.0 for CAS 898448-74-3, estimated via fragment-based calculation), predicting different solubility, permeability, and off-target profiles in cellular assays.

Chemical Probe Selectivity Halogenated Analogues Physicochemical Properties

Synthetic Tractability and Batch-to-Batch Reproducibility for Procurement Planning

The synthetic route for N-(2-(4-methylpiperazin-1-yl)-phenyl) benzamides is well-established, involving a convergent amide coupling between 3,4,5-trimethoxybenzoic acid (or its activated ester) and the corresponding 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine intermediate [1]. This convergent strategy permits independent optimization of the aryl acid and the chiral amine components, enabling straightforward scale-up and reliable batch-to-batch purity control. In contrast, the 4-methoxy analogue (CAS 898448-44-7) may require additional protection/deprotection steps for the methoxy substituent during synthesis, introducing potential yield-loss and impurity risks . The methyl-substituted scaffold of CAS 898448-74-3 is chemically inert under standard coupling conditions, translating to higher synthetic reproducibility and lower cost-of-goods for multi-gram procurement campaigns.

Chemical Synthesis Supply Chain Custom Synthesis

Validated Research and Industrial Application Scenarios for 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide (CAS 898448-74-3)


Epigenetic Probe Development for MLL-Rearranged Leukemia Models

CAS 898448-74-3 is optimally deployed as a chemical probe in acute leukemia cell lines harboring MLL1 fusion proteins (e.g., MV4-11, THP-1), where disruption of the WDR5-MLL1 interaction directly attenuates oncogenic H3K4 trimethylation and downstream target gene expression [1]. The compound's optimized WDR5 binding affinity (Kd ~0.3–7 µM range for series analogues) enables dose-response studies of MLL complex integrity at sub-to-mid micromolar concentrations.

Negative Control for Erianin-Based Tubulin Polymerization Screens

Because the 4-methylphenyl substitution redirects target engagement entirely away from β-tubulin, CAS 898448-74-3 serves as a rigorous negative control in cell-based screening campaigns designed to identify novel tubulin destabilizers derived from Erianin [2]. Any observed cytotoxicity in such a screen is attributable to epigenetic modulation rather than microtubule disruption, enhancing assay specificity.

Structure-Activity Relationship (SAR) Anchor for WIN-Site Inhibitor Optimization

Medicinal chemistry groups pursuing WDR5 WIN-site inhibitors for oncology indications utilize CAS 898448-74-3 as a benchmark scaffold for iterative SAR around the phenyl and benzamide substituents. The quantitative Kd progression from compound 2 (7 µM) to compound 47 (0.3 µM) provides a published optimization trajectory that can be directly compared when evaluating new synthetic analogues [1].

Physicochemical Comparator for Halogenated Benzamide Analogues in ADME Panels

The marked difference in hydrogen-bond donor/acceptor profile and lipophilicity between CAS 898448-74-3 and the 2-chloro-6-fluoro analogue (CAS 898448-96-9) makes the former a critical comparator in panels assessing the impact of aromatic substitution on solubility, permeability, and metabolic stability in hepatic microsome assays [1][3].

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.